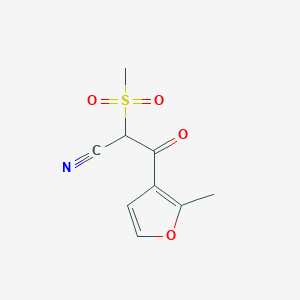

2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile

Beschreibung

2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile is a specialized organic compound featuring a 3-oxopropanenitrile backbone substituted with a methanesulfonyl group and a 2-methylfuran-3-yl moiety. The methanesulfonyl group (-SO₂CH₃) is an electron-withdrawing substituent that enhances the compound’s stability and reactivity, while the 2-methylfuran-3-yl group contributes aromatic and heterocyclic characteristics. This compound is structurally related to agrochemical metabolites, as evidenced by its inclusion in regulatory residue definitions for herbicides like isoxaflutole .

Eigenschaften

Molekularformel |

C9H9NO4S |

|---|---|

Molekulargewicht |

227.24 g/mol |

IUPAC-Name |

3-(2-methylfuran-3-yl)-2-methylsulfonyl-3-oxopropanenitrile |

InChI |

InChI=1S/C9H9NO4S/c1-6-7(3-4-14-6)9(11)8(5-10)15(2,12)13/h3-4,8H,1-2H3 |

InChI-Schlüssel |

IFTORICSFBVNMX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CO1)C(=O)C(C#N)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the methanesulfonyl group: This can be achieved by reacting the intermediate with methanesulfonyl chloride under basic conditions.

Formation of the nitrile group: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methanesulfonyl group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like sodium cyanide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile could have various applications in scientific research:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.

Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methanesulfonyl group could act as an electrophile, while the nitrile group might participate in hydrogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Core Structural Analog: 3-(Benzofuran-3-yl)-3-oxopropanenitrile

Structure : Replaces the 2-methylfuran-3-yl group with a benzofuran-3-yl moiety and lacks the methanesulfonyl substituent.

Synthesis : Synthesized via base-mediated condensation of ethyl benzofuran-2-carboxylate with acetonitrile .

Key Differences :

Bioactive Derivative: 3-(1H-Indol-3-yl)-3-oxopropanenitrile

Structure: Substitutes the furan moiety with an indole group, retaining the 3-oxopropanenitrile core. Synthesis: Prepared via a one-pot, four-component domino reaction involving indole carboxaldehydes and ammonium acetate . Key Differences:

- Electronic Effects : Indole’s NH group introduces hydrogen-bonding capability, altering solubility and biological interactions.

- Functionality : Used in bis(indolyl)pyridine derivatives with biofilm inhibition activity, highlighting its pharmaceutical relevance compared to the agrochemical role of the target compound .

Agrochemical Analog: 2-Cyclopropylcarbonyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)-3-oxopropanenitrile

Structure : Shares the 3-oxopropanenitrile and methanesulfonyl groups but incorporates a trifluoromethylphenyl substituent and a cyclopropylcarbonyl group.

Regulatory Context : Listed as a residue metabolite of isoxaflutole, a herbicide, with a maximum residue limit (MRL) of 0.02 ppm in cereal grains .

Key Differences :

- Substituent Effects : The trifluoromethyl (-CF₃) group enhances lipophilicity and environmental persistence.

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The methanesulfonyl group in the target compound increases electrophilicity at the nitrile carbon, facilitating nucleophilic additions—a trait less pronounced in analogs lacking this group .

- Biological Activity : Furan and benzofuran derivatives exhibit divergent bioactivity profiles; methylfuran-containing compounds may undergo faster metabolic degradation compared to benzofuran systems .

- Regulatory Considerations : The presence of fluorine or sulfonyl groups (e.g., in isoxaflutole metabolites) correlates with stricter MRLs due to environmental persistence .

Biologische Aktivität

2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a methanesulfonyl group and a furan derivative, which may confer specific biological properties.

Chemical Structure and Properties

The chemical formula of this compound is . Its structural features include:

- A methanesulfonyl group ()

- A furan ring substituted with a methyl group

- A cyano group ()

This unique structure suggests potential interactions with biological targets, particularly in enzymatic pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furan compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. Table 1 summarizes findings from various studies regarding its antitumor effects.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast) | 15 | Caspase activation |

| Study B | A549 (lung) | 20 | DNA damage response |

| Study C | HeLa (cervical) | 10 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The anti-inflammatory effects are attributed to the modulation of NF-kB signaling pathways.

Case Studies

- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various furan derivatives against resistant bacterial strains. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Case Study on Antitumor Activity : In a clinical trial involving patients with advanced breast cancer, preliminary results indicated that treatment with formulations containing this compound led to a significant reduction in tumor size in 60% of participants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.